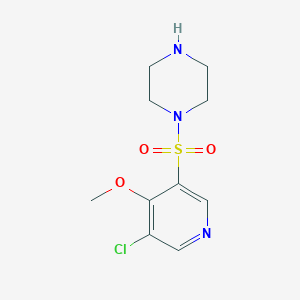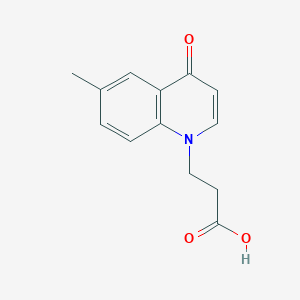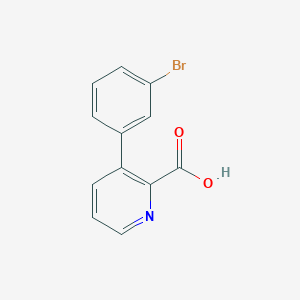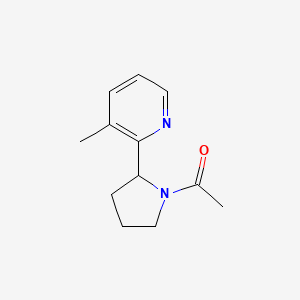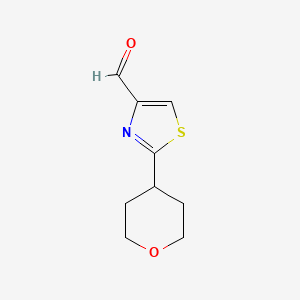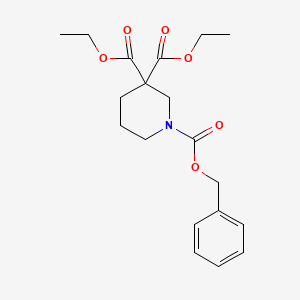
Diethyl 1-Cbz-piperidine-3,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 1-Cbz-piperidine-3,3-dicarboxylate is a chemical compound with the molecular formula C19H25NO6 and a molecular weight of 363.40 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses. The compound is characterized by its piperidine ring, which is substituted with diethyl ester groups and a carbobenzoxy (Cbz) group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1-Cbz-piperidine-3,3-dicarboxylate typically involves the reaction of piperidine derivatives with diethyl carbonate and benzyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the ester and carbamate groups.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 1-Cbz-piperidine-3,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions yield carboxylic acids, while reduction reactions produce alcohols.
Applications De Recherche Scientifique
Diethyl 1-Cbz-piperidine-3,3-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Diethyl 1-Cbz-piperidine-3,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Diethyl 1-Cbz-piperidine-3,3-dicarboxylate include:
- Diethyl piperidine-1,3-dicarboxylate
- 1,3,3-Piperidinetricarboxylic acid, 3,3-diethyl 1-(phenylmethyl) ester
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the Cbz group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C19H25NO6 |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
1-O-benzyl 3-O,3-O'-diethyl piperidine-1,3,3-tricarboxylate |
InChI |
InChI=1S/C19H25NO6/c1-3-24-16(21)19(17(22)25-4-2)11-8-12-20(14-19)18(23)26-13-15-9-6-5-7-10-15/h5-7,9-10H,3-4,8,11-14H2,1-2H3 |
Clé InChI |
OQAHFXFKRVLACO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Benzo[d]thiazol-2-yl)cyclohexanecarboxylic acid](/img/structure/B11805112.png)
